molecular formula C16H14Br2 B2971550 4,16-Dibromo[2.2]paracyclophane CAS No. 23927-40-4

4,16-Dibromo[2.2]paracyclophane

Cat. No.: B2971550
CAS No.: 23927-40-4
M. Wt: 366.096
InChI Key: QDMAXRJHDMKTQH-UHFFFAOYSA-N
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Description

4,16-Dibromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a compound known for its unique structural and electronic properties. This compound consists of two benzene rings connected by two ethylene bridges, with bromine atoms substituted at the 4 and 16 positions. The rigid structure of [2.2]paracyclophane and its derivatives, including this compound, makes them of significant interest in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,16-Dibromo[2.2]paracyclophane typically involves the bromination of [2.2]paracyclophane. One common method is the reaction of [2.2]paracyclophane with bromine in carbon tetrachloride (CCl4) to yield this compound . The reaction conditions include maintaining a controlled temperature and using an excess of bromine to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

4,16-Dibromo[2.2]paracyclophane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene rings.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted [2.2]paracyclophane derivatives, depending on the substituent introduced.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, with changes in the functional groups attached to the benzene rings.

Comparison with Similar Compounds

4,16-Dibromo[2.2]paracyclophane can be compared with other [2.2]paracyclophane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields.

Properties

IUPAC Name

5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMAXRJHDMKTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985208
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6662-18-6, 23927-40-4
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [
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